molecular formula C11H20N2O4 B2557962 rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans CAS No. 2408935-93-1

rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans

Cat. No.: B2557962
CAS No.: 2408935-93-1
M. Wt: 244.291
InChI Key: OLLOQNFZXOUIET-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a carboxylic acid moiety at the 2-position of the piperidine ring. The trans configuration of the substituents (2R,5S) confers distinct stereochemical properties critical for applications in medicinal chemistry and asymmetric synthesis. This compound is often used as a building block for peptidomimetics, protease inhibitors, and other bioactive molecules due to its rigidity and compatibility with solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOQNFZXOUIET-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408935-93-1
Record name rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound is utilized in the synthesis of various pharmaceutical agents. Its piperidine structure is pivotal for developing drugs targeting neurological disorders and other therapeutic areas. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for drug formulation.

2. Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Studies have shown that modifications to the piperidine ring can enhance antitumor activity by improving binding affinity to target proteins involved in cancer progression .

3. Neuropharmacology
The piperidine moiety is crucial for interactions with neurotransmitter receptors. Compounds derived from rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid have been explored for their potential in treating conditions like depression and anxiety by modulating monoamine transporters .

Biochemical Research Applications

1. Enzyme Inhibition Studies
This compound serves as a scaffold for designing enzyme inhibitors. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and inhibition mechanisms in various biochemical pathways.

2. Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinities of derivatives of this compound with various biological targets, including receptors and enzymes involved in metabolic pathways . These studies provide insights into the structure-activity relationship (SAR) necessary for optimizing drug candidates.

Case Studies

StudyFocusFindings
1 Anticancer ActivityDerivatives showed IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cell lines, indicating significant cytotoxicity .
2 Neuropharmacological EffectsCompounds demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential use in treating mood disorders .
3 Enzyme InhibitionInhibition studies revealed that modifications of the piperidine ring could lead to enhanced selectivity for specific enzyme targets .

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffold modifications, stereochemistry, and substituent groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Stereochemistry Applications/Findings Reference
rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans Piperidine - Boc-protected amino (C5)
- Carboxylic acid (C2)
Trans (2R,5S) Peptidomimetics, protease inhibitors, chiral intermediates
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole-Piperidine hybrid - Boc-protected piperidinyl
- Boc-S-alanyl
Not specified Inhibitors of enzymatic activity; studied for binding affinity in kinase assays
(5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate Dihydropyridine - Acetoxy (C5)
- Hydroxymethyl (C6)
- Boc-protected amino
Cis (5R,6S) Precursor for polyhydroxypiperidine alkaloids; efficient synthesis via stereoselective routes
rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid Bicyclo[2.2.1]heptane - Boc-protected amino
- Carboxylic acid
Rigid bicyclic system Discontinued due to synthetic challenges; limited solubility in polar solvents

Key Differences and Research Findings

Stereochemical Influence :

  • The trans configuration of the target compound enhances conformational rigidity compared to cis analogs like (5R,6S)-tert-butyl dihydropyridine, which exhibits greater flexibility due to partial unsaturation .
  • In contrast, the bicyclo[2.2.1]heptane derivative’s rigid framework limits its utility in dynamic binding interactions, unlike the piperidine scaffold .

Functional Group Reactivity :

  • The Boc group in the target compound provides stability during SPPS, whereas the imidazole hybrid (5{34}) in Table 7 of incorporates dual Boc-protected groups for enhanced enzyme inhibition but suffers from steric hindrance.

Synthetic Accessibility :

  • The dihydropyridine derivative is synthesized via a concise, stereoselective route (85% yield), whereas the bicycloheptane analog was discontinued due to low yields (<20%) and purification difficulties.

Biological Relevance :

  • The target compound’s piperidine core is preferred in drug discovery for mimicking peptide backbones, while the imidazole hybrid is niche in kinase-targeted therapies.

Biological Activity

The compound rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans (CAS Number: 2741284-90-0) is a piperidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group. The presence of these functional groups contributes to its stability and reactivity in various biological contexts.

Properties Table

PropertyValue
CAS Number 2741284-90-0
Molecular Formula C11H20N2O4
Molecular Weight 244.3 g/mol
Purity ≥95%
Solubility Soluble in organic solvents

The biological activity of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid primarily stems from its role as a precursor in the synthesis of biologically active molecules. The Boc group protects the amino functionality during synthesis, which can later be selectively removed to yield free amines that participate in further biological interactions.

Potential Mechanisms

  • Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral properties by acting as antagonists for specific receptors involved in viral entry or replication.
  • Pharmacokinetics : The compound has shown favorable pharmacokinetic profiles in rodent models, indicating good absorption and bioavailability which are critical for therapeutic applications.

Case Study: Synthesis and Biological Evaluation

Research conducted on similar piperidine derivatives has demonstrated their potential as CCR5 antagonists for HIV treatment. For instance, compounds with structural similarities have been evaluated for their ability to inhibit viral entry by blocking the CCR5 receptor, a crucial step in HIV infection .

In Vitro Studies

In vitro assays have been employed to assess the efficacy of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid against various pathogens. These studies typically involve:

  • Cell Viability Assays : To determine cytotoxic effects.
  • Receptor Binding Studies : To evaluate interactions with specific biological targets.

Comparative Analysis

A comparative analysis with other similar compounds reveals that while many piperidine derivatives exhibit some level of biological activity, the unique stereochemistry of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid may confer distinct advantages in terms of receptor selectivity and potency.

Research Findings Summary

Recent investigations into the biological activities of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid have yielded promising results:

  • Antiviral Activity : Exhibited potential as an antiviral agent through receptor antagonism.
  • Synthetic Versatility : Its role as a building block in peptide synthesis highlights its utility in drug development.
  • Stability and Reactivity : The Boc protecting group enhances stability during synthetic processes while allowing for selective deprotection when needed.

Q & A

Basic Question: What are the key considerations for synthesizing rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans while minimizing racemization?

Methodological Answer:
Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in piperidine derivatives. To minimize racemization:

  • Use mild coupling reagents (e.g., HOBt/EDC) during amide bond formation to avoid acidic conditions that promote epimerization .
  • Monitor reaction progress via TLC or HPLC to detect intermediates and confirm completion before proceeding .
  • Employ low temperatures (0–4°C) during acidic deprotection steps (e.g., TFA for Boc removal) to preserve stereochemistry .
  • Verify enantiomeric purity post-synthesis using chiral HPLC or polarimetry .

Advanced Question: How can researchers resolve contradictions between NMR and X-ray crystallography data when confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Analysis: Use NOESY/ROESY to identify spatial proximity between protons (e.g., H-2 and H-5 in piperidine ring) to infer relative configuration. Compare coupling constants (J-values) to distinguish axial/equatorial substituents .
  • X-ray Crystallography: Resolve absolute configuration by analyzing anomalous scattering effects (if heavy atoms are present) or using Flack parameters .
  • Data Reconciliation: If discrepancies arise, cross-validate with vibrational circular dichroism (VCD) or computational modeling (DFT) to correlate experimental and theoretical spectra .

Basic Question: What purification strategies are effective for isolating the trans isomer from a racemic mixture of this compound?

Methodological Answer:

  • Chiral Chromatography: Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with optimized mobile phases (e.g., hexane/isopropanol) to separate enantiomers .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit solubility differences .
  • Preparative HPLC: Scale up analytical conditions for high-purity isolation, ensuring collection windows are narrowly defined to avoid cross-contamination .

Advanced Question: How can computational methods aid in predicting the stability of the Boc group under varying reaction conditions?

Methodological Answer:

  • DFT Calculations: Model the energy barriers for Boc cleavage under acidic (e.g., TFA) or basic conditions to predict optimal deprotection parameters .
  • Molecular Dynamics (MD): Simulate solvent effects on Boc stability in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents .
  • Machine Learning: Train models on existing Boc-protected compound datasets to forecast decomposition pathways under thermal stress .

Basic Question: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC/MS: Confirm molecular weight and detect impurities using reverse-phase C18 columns with ESI-MS detection .
  • 1H/13C NMR: Assign peaks for the Boc group (e.g., tert-butyl at δ 1.4 ppm), piperidine protons, and carboxylic acid .
  • Elemental Analysis: Validate empirical formula by comparing experimental vs. theoretical C/H/N/O percentages .

Advanced Question: How should researchers design experiments to assess the compound’s stability in solution under long-term storage?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life at standard storage temperatures (e.g., –20°C) .
  • pH-Dependent Stability: Prepare buffered solutions (pH 1–10) and track Boc deprotection rates using UV-Vis spectroscopy at λ = 215 nm (carbamate absorption) .
  • Solid-State Stability: Perform TGA/DSC to assess thermal decomposition and hygroscopicity .

Advanced Question: What strategies mitigate diastereomer formation during peptide coupling reactions involving this compound?

Methodological Answer:

  • Coupling Reagent Selection: Use non-racemizing reagents like HATU or OxymaPure with DIPEA, which minimize base-induced epimerization .
  • Solvent Optimization: Prefer DCM or THF over DMF, as polar aprotic solvents may accelerate racemization .
  • In Situ Monitoring: Employ real-time IR spectroscopy to detect active ester intermediates and adjust reaction conditions dynamically .

Basic Question: How can researchers verify the absence of residual solvents or byproducts in the final product?

Methodological Answer:

  • GC-MS: Screen for volatile impurities (e.g., DMF, TFA) using headspace sampling .
  • ICP-OES: Detect metal catalysts (e.g., Pd from coupling reactions) at trace levels .
  • 1H NMR: Identify non-deuterated solvent peaks (e.g., acetone at δ 2.1 ppm) and quantify via integration against internal standards .

Advanced Question: How can contradictory solubility data (e.g., in DMSO vs. water) be reconciled for this compound?

Methodological Answer:

  • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility with solvents .
  • Co-Solvency Studies: Test binary solvent systems (e.g., DMSO/water gradients) to identify optimal dissolution conditions .
  • Dynamic Light Scattering (DLS): Measure aggregation tendencies in aqueous buffers to distinguish true solubility from colloidal dispersion .

Advanced Question: What computational tools are recommended for modeling the compound’s conformational flexibility in drug-target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding poses with target proteins (e.g., enzymes with piperidine-binding pockets) using flexible side-chain sampling .
  • MD Simulations (GROMACS): Analyze piperidine ring puckering and Boc group orientation over nanosecond timescales .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for enantiomers to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.